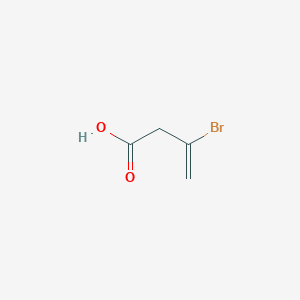
1-Methylpyrrolidin-1-ium-1-sulfinate
Overview
Description
Chemical Reactions Analysis
MPS has been studied for its potential to act as a solvent, a catalyst, and a reactant in various chemical processes. For instance, it has been used in the oxidative thiolation of specific amides, leading to the production of various sulfides. It has also been used as a catalyst in various organic reactions, including hydroamination and hydrosilation processes.Physical And Chemical Properties Analysis
MPS has a molecular weight of 149.21 g/mol. Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the search results .Scientific Research Applications
Corrosion Inhibition
A novel series of cationic surfactants, including compounds related to 1-Methylpyrrolidin-1-ium-1-sulfinate, have demonstrated effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These surfactants showed a good ability to prevent corrosion, with their efficiency increasing alongside inhibitor concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Oxidative Thiolation
In the realm of organic synthesis, the oxidative thiolation of specific amides, which are structurally related to 1-Methylpyrrolidin-1-ium-1-sulfinate, leads to the production of various sulfides. This demonstrates the compound's potential as a building block in synthetic chemistry, particularly for creating sulfur-containing molecules (Tang, Xie, Xie, Xiang, & Li, 2012).
Catalysis in Organic Reactions
Certain ionic liquids and complexes involving moieties similar to 1-Methylpyrrolidin-1-ium-1-sulfinate have been utilized as catalysts in various organic reactions, including hydroamination and hydrosilation processes. These compounds facilitate efficient, one-pot tandem reactions, underscoring their utility in organic synthesis and catalysis (Field, Messerle, & Wren, 2003).
Synthesis of Redox-Active Ionic Liquids
Research has been conducted on the synthesis of redox-active ionic liquids that combine certain structural elements of 1-Methylpyrrolidin-1-ium-1-sulfinate with other functional groups. These ionic liquids exhibit stability and are redox-active, making them potential candidates for various applications in electrochemistry and materials science (Bouvet & Krautscheid, 2016).
Esterification Catalysis
Functional ionic liquids derived from similar structural frameworks have shown remarkable catalytic activity in the esterification of carboxylic acids with alcohols. This highlights the potential of 1-Methylpyrrolidin-1-ium-1-sulfinate derivatives in facilitating chemical transformations, particularly in the synthesis of esters (Liu et al., 2019).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-methylpyrrolidin-1-ium-1-sulfinate, have been reported to interact with various biological targets . For instance, S-phase kinase-associated protein 1 (Skp1) has been identified as a potential target of compounds with similar structures .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biochemical pathways
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
properties
IUPAC Name |
1-methylpyrrolidin-1-ium-1-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-6(9(7)8)4-2-3-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDUAZLEGTRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidin-1-ium-1-sulfinate | |
CAS RN |
2098851-56-8 | |
| Record name | Sulfur Dioxide 1-Methylpyrrolidine Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



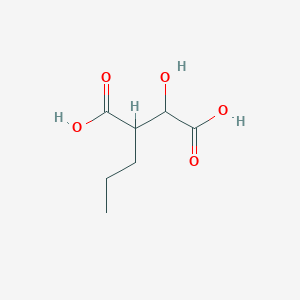


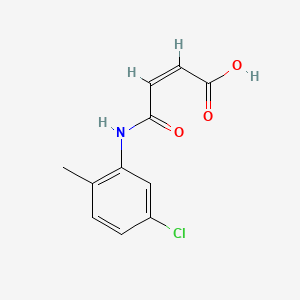

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,4-dicarboxylate](/img/structure/B3421103.png)
![tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate](/img/structure/B3421110.png)
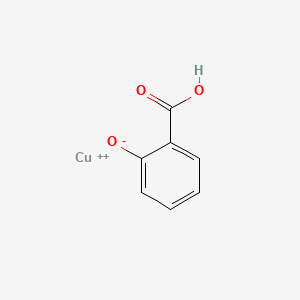
![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)

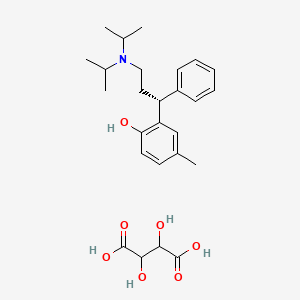
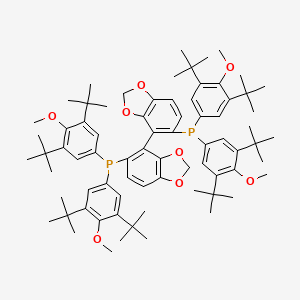
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)
